molecular formula C8H13N5 B1482411 4-(azidomethyl)-3-isobutyl-1H-pyrazole CAS No. 2098143-07-6

4-(azidomethyl)-3-isobutyl-1H-pyrazole

Cat. No.: B1482411
CAS No.: 2098143-07-6
M. Wt: 179.22 g/mol
InChI Key: RNOHVJSQNDIANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azidomethyl)-3-isobutyl-1H-pyrazole is a synthetic pyrazole derivative of significant interest in chemical and pharmaceutical research. The core pyrazole structure, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its extensive biological profile and presence in commercially available drugs . The specific substitution pattern on this compound, featuring an azidomethyl group at the 4-position and an isobutyl group at the 3-position, makes it a versatile building block or intermediate for further chemical exploration. Pyrazole derivatives are extensively investigated for their wide range of biological activities, which include anti-microbial, anti-inflammatory, anti-cancer, anti-tubercular, and anti-convulsant properties, among others . The presence of the azide (-N₃) functional group is particularly valuable in modern synthetic methodology. It readily participates in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for the efficient and selective synthesis of 1,2,3-triazole-linked conjugates . This reactivity makes 4-(azidomethyl)-3-isobutyl-1H-pyrazole a promising precursor for constructing more complex molecules, potential probe compounds for chemical biology, or monomers for polymer science. This product is intended For Research Use Only and is not approved for human, veterinary, or household use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(azidomethyl)-5-(2-methylpropyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c1-6(2)3-8-7(4-10-12-8)5-11-13-9/h4,6H,3,5H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOHVJSQNDIANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=NN1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(azidomethyl)-3-isobutyl-1H-pyrazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of 4-(azidomethyl)-3-isobutyl-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in leveraging the unique characteristics of this pyrazole derivative.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This fundamental structure is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2] The pyrazole nucleus is a versatile scaffold, and its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] The electronic properties of the pyrazole ring, characterized by a 6π-electron aromatic system, influence its reactivity and interactions with biological targets.[5] The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like, contributing to the molecule's ability to participate in hydrogen bonding and coordination with metal ions.[5] Electrophilic substitution on the pyrazole ring typically occurs at the C4 position due to its higher electron density compared to the C3 and C5 positions.[5]

Physicochemical Properties of 4-(azidomethyl)-3-isobutyl-1H-pyrazole

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H13N5Based on the chemical structure.
Molecular Weight 179.22 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidAlkylpyrazoles are often oils or low-melting solids.[5]
Solubility Soluble in organic solvents (e.g., DCM, THF, EtOAc); sparingly soluble in water.The isobutyl and pyrazole moieties suggest good solubility in common organic solvents.
Boiling Point > 200 °C (Predicted)High boiling point is expected due to the polar pyrazole ring and the azide group.
pKa ~2-3 (for the pyrazolium ion)Pyrazoles are weak bases.[5]

Synthesis of 4-(azidomethyl)-3-isobutyl-1H-pyrazole

A plausible and efficient synthetic route to 4-(azidomethyl)-3-isobutyl-1H-pyrazole can be designed based on established methodologies for pyrazole synthesis and functionalization. The proposed pathway involves the construction of the 3-isobutyl-1H-pyrazole-4-carbaldehyde intermediate, followed by reduction and subsequent azidation.

Synthesis of 3-isobutyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles and is a common approach for synthesizing 4-formylpyrazoles.[6] This reaction typically involves the treatment of a suitable precursor with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Experimental Protocol:

  • To a stirred solution of a suitable 3-isobutyl-1H-pyrazole precursor in DMF at 0 °C, slowly add POCl3.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH or NaHCO3 solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-isobutyl-1H-pyrazole-4-carbaldehyde.

Reduction of the Aldehyde to the Corresponding Alcohol

The formyl group at the C4 position can be readily reduced to a hydroxymethyl group using a mild reducing agent such as sodium borohydride (NaBH4).

Experimental Protocol:

  • Dissolve 3-isobutyl-1H-pyrazole-4-carbaldehyde in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers, filter, and evaporate the solvent to obtain (3-isobutyl-1H-pyrazol-4-yl)methanol.

Azidation of the Alcohol

The final step involves the conversion of the hydroxymethyl group to an azidomethyl group. A reliable method for this transformation is the use of trimethylsilyl azide (TMSN3) with a Lewis acid catalyst, such as boron trifluoride etherate (BF3·Et2O).[7] This method is known for its efficiency and mild reaction conditions.[7]

Experimental Protocol:

  • Dissolve (3-isobutyl-1H-pyrazol-4-yl)methanol in an anhydrous aprotic solvent, such as dichloromethane (DCM).

  • To this solution, add trimethylsilyl azide (TMSN3).

  • Add a catalytic amount of boron trifluoride etherate (BF3·Et2O) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to afford 4-(azidomethyl)-3-isobutyl-1H-pyrazole.

Synthetic Workflow Diagram:

SynthesisWorkflow Start 3-Isobutyl-1H-pyrazole Precursor Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Aldehyde 3-Isobutyl-1H-pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Reduction Reduction (NaBH4, MeOH) Aldehyde->Reduction Alcohol (3-Isobutyl-1H-pyrazol-4-yl)methanol Reduction->Alcohol Azidation Azidation (TMSN3, BF3·Et2O) Alcohol->Azidation Product 4-(azidomethyl)-3-isobutyl-1H-pyrazole Azidation->Product

Caption: Synthetic route to 4-(azidomethyl)-3-isobutyl-1H-pyrazole.

Reactivity and Chemical Properties

The chemical reactivity of 4-(azidomethyl)-3-isobutyl-1H-pyrazole is dictated by the interplay of the pyrazole ring, the isobutyl group, and the azidomethyl functionality.

Reactivity of the Pyrazole Ring

The pyrazole ring is generally stable to oxidation and reduction.[5] The N-H proton can be deprotonated with a base to form a pyrazolate anion, which is highly reactive towards electrophiles.[5]

Reactivity of the Azidomethyl Group

The azidomethyl group is a versatile functional handle for a variety of chemical transformations.

  • "Click" Chemistry: The terminal azide is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[8] This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring, linking the pyrazole scaffold to other molecules of interest.[8]

  • Reduction to an Amine: The azide group can be reduced to a primary amine using various methods, such as catalytic hydrogenation (H2, Pd/C) or Staudinger reduction (PPh3, H2O). A notable visible-light-induced azide reduction using a ruthenium catalyst offers high chemoselectivity and compatibility with sensitive functional groups.[9] The resulting aminomethylpyrazole is a valuable building block for further derivatization.

  • Cycloaddition Reactions: Besides CuAAC, organic azides can participate in other cycloaddition reactions, such as with strained alkynes in strain-promoted azide-alkyne cycloaddition (SPAAC) or with phosphines in the Staudinger ligation.

Reaction Scheme Diagram:

ReactivityDiagram Start 4-(azidomethyl)-3-isobutyl-1H-pyrazole Click CuAAC (Click Chemistry) (Alkyne, Cu(I) catalyst) Start->Click Reduction Reduction (e.g., H2, Pd/C or Visible Light) Start->Reduction Triazole 1,2,3-Triazole Derivative Click->Triazole Amine 4-(aminomethyl)-3-isobutyl-1H-pyrazole Reduction->Amine

Caption: Key reactions of the azidomethyl group.

Potential Applications in Drug Discovery and Development

The structural features of 4-(azidomethyl)-3-isobutyl-1H-pyrazole make it an attractive molecule for applications in drug discovery and chemical biology.

  • Fragment-Based Drug Discovery (FBDD): The molecule can serve as a versatile fragment for FBDD campaigns. The pyrazole core is a known pharmacophore, and the azidomethyl group provides a vector for fragment evolution through "click" chemistry.

  • Synthesis of Bioactive Compounds: Pyrazole derivatives have been investigated for a wide range of therapeutic areas.[1][3] The introduction of the isobutyl group can enhance lipophilicity and modulate binding to target proteins. The azidomethyl group allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR). For instance, pyrazole-containing compounds have been developed as kinase inhibitors and antimicrobial agents.[6][7]

  • Chemical Probes and Bioconjugation: The "clickable" azide handle enables the use of this molecule as a chemical probe. It can be conjugated to biomolecules, fluorescent dyes, or affinity tags to study biological processes.

Safety and Handling

Organic azides are potentially energetic compounds and should be handled with appropriate safety precautions. While low molecular weight organic azides can be explosive, the risk is generally lower for larger molecules. It is recommended to handle 4-(azidomethyl)-3-isobutyl-1H-pyrazole in a well-ventilated fume hood and to avoid exposure to heat, shock, or friction. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Conclusion

4-(azidomethyl)-3-isobutyl-1H-pyrazole is a promising chemical entity with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its key functional groups—the pyrazole core and the azidomethyl moiety—offer a rich platform for chemical modification and exploration of biological activity. The strategic combination of a proven pharmacophore with a versatile chemical handle makes this compound a valuable tool for the development of novel therapeutics and chemical probes.

References

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  • Jiang, J.-A., Du, C.-Y., Gu, C.-H., & Ji, Y.-F. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965-2968. Retrieved from [Link]

  • Meibom, D., Bauser, M., & Meier, H. (2009). DIVERSITY-ORIENTED SYNTHESIS OF SUBSTITUTED PYRAZOLO-[4,3-d][5][10][11]TRIAZIN-4-ONES. HETEROCYCLES, 78(1), 75-86. Retrieved from [Link]

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spectroscopic data for 4-(azidomethyl)-3-isobutyl-1H-pyrazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Elucidation of 4-(azidomethyl)-3-isobutyl-1H-pyrazole

Authored by: A Senior Application Scientist

Introduction

Pyrazole derivatives form a cornerstone of modern medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1][2] The precise structural characterization of these heterocyclic compounds is paramount to understanding their function and ensuring their purity. This guide provides a comprehensive technical overview of the spectroscopic techniques used to elucidate the structure of a novel pyrazole derivative, 4-(azidomethyl)-3-isobutyl-1H-pyrazole.

Molecular Structure and Key Features

The target molecule, 4-(azidomethyl)-3-isobutyl-1H-pyrazole, possesses a unique combination of functional groups that will give rise to a distinct spectroscopic fingerprint. Understanding these features is key to interpreting the data.

Caption: Molecular structure of 4-(azidomethyl)-3-isobutyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electronic environment of the protons.[3]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HN-HThe N-H proton of the pyrazole ring is expected to be significantly deshielded and often appears as a broad singlet.[4][5]
~7.9s1HC5-HThe proton on the pyrazole ring is expected to be in the aromatic region.[6][7]
~4.4s2H-CH₂N₃The methylene protons adjacent to the azide group are deshielded. A similar compound, 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole, shows this signal at 4.44 ppm.[6]
~2.5d, J ≈ 7 Hz2H-CH₂-CH(CH₃)₂These methylene protons are part of the isobutyl group and are coupled to the adjacent methine proton.[8]
~1.9m1H-CH(CH₃)₂This methine proton of the isobutyl group will appear as a multiplet due to coupling with the adjacent methylene and methyl protons.
~0.9d, J ≈ 7 Hz6H-CH(CH₃)₂The two equivalent methyl groups of the isobutyl group will appear as a doublet, coupled to the methine proton.[9]
¹³C NMR Spectroscopy: Predicted Spectrum

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~148C3Carbons in the pyrazole ring attached to nitrogen are typically deshielded.[4][10][11]
~136C5The C5 carbon of the pyrazole ring.[6]
~121C4The C4 carbon of the pyrazole ring, substituted with the azidomethyl group.[6]
~45-CH₂N₃The carbon of the azidomethyl group is deshielded by the adjacent azide. The analogous carbon in a similar structure appears at 44.8 ppm.[6]
~38-CH₂-CH(CH₃)₂The methylene carbon of the isobutyl group.
~28-CH(CH₃)₂The methine carbon of the isobutyl group.
~22-CH(CH₃)₂The two equivalent methyl carbons of the isobutyl group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-(azidomethyl)-3-isobutyl-1H-pyrazole in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. Standard acquisition parameters for both 1D and 2D experiments (like COSY and HSQC for further structural confirmation) should be employed.[12]

M [M]⁺ m/z = 179 F1 [M - N₂]⁺ m/z = 151 M->F1 - N₂ F2 [M - C₄H₉]⁺ m/z = 122 M->F2 - C₄H₉ F4 [C₄H₉]⁺ m/z = 57 M->F4 F3 [F2 - N₂]⁺ m/z = 95 F2->F3 - N₂

Caption: Predicted major fragmentation pathway for the target molecule.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for such molecules. Electrospray Ionization (ESI) could also be used, in which case the protonated molecule [M+H]⁺ at m/z 180 would be observed. [1]3. Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous structural determination of 4-(azidomethyl)-3-isobutyl-1H-pyrazole. While direct experimental data is not publicly available, the predicted spectra, based on well-established spectroscopic principles and data from analogous compounds, offer a robust framework for its characterization. The characteristic strong, sharp azide stretch in the IR, the distinct patterns of the isobutyl and azidomethyl groups in the NMR, and the predictable fragmentation in the mass spectrum all converge to provide a unique spectroscopic signature for this molecule. This guide serves as a blueprint for researchers and drug development professionals in the analysis of novel pyrazole-based compounds.

References

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The Strategic Role of the Isobutyl Group in Pyrazole-Based Drug Discovery: Physicochemical, Pharmacodynamic, and Metabolic Perspectives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, featured prominently in blockbuster therapeutics ranging from anti-inflammatory agents (Celecoxib) to kinase inhibitors (Ruxolitinib). As a bioisostere for benzene, pyrazole offers a significantly lower lipophilicity (CLogP


 0.24 vs. 2.14) while providing critical hydrogen bond donor and acceptor capabilities [1].

However, to achieve high-affinity target engagement, medicinal chemists frequently functionalize the pyrazole core with alkyl substituents. The isobutyl group (2-methylpropyl) is a highly strategic addition. It introduces targeted steric bulk and lipophilicity, enabling the molecule to anchor deeply into hydrophobic receptor pockets. Yet, this functionalization is a double-edged sword: the tertiary carbon of the isobutyl moiety introduces a severe metabolic liability, often acting as a primary site for Cytochrome P450 (CYP450) mediated hydroxylation [2]. This technical guide explores the causality behind utilizing the isobutyl group in pyrazole compounds, its structural implications, and the protocols required to evaluate its efficacy and stability.

Structural and Physicochemical Impact

Lipophilicity and Membrane Permeability

The addition of an isobutyl group to a pyrazole core drastically alters its physicochemical profile. By appending a branched, four-carbon aliphatic chain, the overall lipophilicity (LogP) of the molecule increases. This enhancement is often necessary to drive passive transcellular permeability across lipid bilayers, a critical requirement for orally bioavailable drugs and those targeting intracellular kinases.

Steric Bulk and Conformational Locking

Unlike straight-chain alkyls (e.g., n-butyl), the branched nature of the isobutyl group restricts the rotational degrees of freedom of the molecule. This steric hindrance can lock the pyrazole derivative into a specific, bioactive conformation. By reducing the entropic penalty upon binding, the isobutyl group enhances the overall free energy of binding (


) to the target protein.

Pharmacodynamic (PD) Implications: Target Engagement

The primary rationale for incorporating an isobutyl group is to exploit hydrophobic cavities adjacent to active sites.

  • Kinase Inhibitors: In the development of TANK-binding kinase 1 (TBK1) inhibitors, researchers discovered that introducing bulky hydrophobic fragments—such as isopropyl or isobutyl groups—into the hydrophobic cavity adjacent to the DFG motif significantly enhanced inhibitory activity [3]. The isobutyl group acts as a hydrophobic anchor, displacing high-energy water molecules from the pocket and driving affinity through favorable desolvation entropy.

  • Anti-Infectives: In the design of Mycobacterium tuberculosis CYP121A1 inhibitors, biarylpyrazole derivatives featuring an isobutyl group displayed optimal target binding (MIC 1.562

    
    g/mL), proving that the specific volume and geometry of the isobutyl chain perfectly complement the pathogen's active site architecture [4].
    

Pharmacokinetic (PK) & Metabolic Liabilities

While the isobutyl group drives pharmacodynamic potency, it frequently compromises pharmacokinetic stability. The tertiary carbon (C2) of the isobutyl group contains a relatively weak C-H bond that is highly susceptible to Phase I oxidative metabolism by hepatic CYP450 enzymes (predominantly CYP3A4).

Mechanism of CYP450 Hydroxylation

The metabolic oxidation of the isobutyl group proceeds via a Hydrogen Atom Transfer (HAT) mechanism. The highly reactive Iron-Oxo species (Fe


=O) in the CYP450 heme center abstracts a hydrogen atom from the tertiary carbon, forming a stable tertiary carbon radical. A rapid "oxygen rebound" step follows, yielding a tertiary alcohol metabolite [5]. This hydroxylation drastically increases the polarity of the molecule, accelerating Phase II conjugation (glucuronidation) and subsequent renal or biliary clearance, thereby shortening the drug's half-life.

To mitigate this, medicinal chemists often use the isobutyl group as an initial "probe" for pocket size, later replacing it with metabolically stable bioisosteres like oxetanes or tert-hydroxyl groups once the metabolic liability is confirmed [2].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the typical SAR trajectory when optimizing a pyrazole core from an unsubstituted state to an isobutyl-substituted state, and finally to a metabolically stabilized analog.

Compound VariantCLogPTarget IC

(nM)
HLM t

(min)
Primary Liability / Observation
Unsubstituted Pyrazole1.8>1000>120Poor target affinity; fails to fill hydrophobic pocket.
3-Methyl Pyrazole2.2450>120Sub-optimal pocket filling; weak potency.
3-Isobutyl Pyrazole 3.5 8 12 Excellent potency; severe CYP450 hydroxylation.
3-Oxetane Pyrazole2.615>120Retains potency; blocks tertiary C-H oxidation.

Experimental Methodologies

To rigorously evaluate isobutyl-pyrazole compounds, researchers must synthesize the target and subject it to self-validating metabolic assays.

Protocol 1: Synthesis of Isobutyl-Substituted Pyrazoles (Knorr Condensation)

This protocol utilizes the Knorr pyrazole synthesis, condensing a


-diketone with a hydrazine derivative [6].
  • Preparation: Dissolve 1.0 equivalent of an isobutyl-substituted

    
    -diketone (e.g., 5-methylhexane-2,4-dione) in anhydrous ethanol (0.2 M concentration).
    
  • Addition: Add 1.1 equivalents of the desired arylhydrazine hydrochloride.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate the initial imine formation.

  • Reaction: Heat the mixture to reflux (80°C) under a nitrogen atmosphere for 4–6 hours. Causality: Heat is required to overcome the steric hindrance introduced by the bulky isobutyl group during the intramolecular cyclization step.

  • Validation & Workup: Monitor completion via TLC. Once the starting material is consumed, concentrate the solvent in vacuo. Neutralize with saturated NaHCO

    
     and extract with ethyl acetate (3x).
    
  • Purification: Purify the crude product via silica gel flash chromatography. Verify the structure via

    
    H-NMR, specifically looking for the characteristic isobutyl doublet (
    
    
    
    0.9 ppm, 6H) and multiplet (
    
    
    2.1 ppm, 1H).
Protocol 2: In Vitro Microsomal Stability Assay (HLM)

This self-validating system determines the vulnerability of the isobutyl group to CYP450 metabolism.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) (0.5 mg/mL final protein concentration) and the isobutyl-pyrazole test compound (1

    
    M) in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligatory electron donor for CYP450 catalytic cycles; without it, the assay validates that degradation is not due to chemical instability.

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, 60 minutes), extract 50

    
    L aliquots and immediately quench into 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly.
  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL

    
    ) and half-life (t
    
    
    
    ).

Visualizations

Workflow A Synthesis of Isobutyl-Pyrazole B In Vitro PD (Target Affinity) A->B C In Vitro PK (Microsomal Stability) B->C D Metabolic Liability Detected C->D High Clearance E Lead Optimization (e.g., Oxetane) D->E

Caption: Workflow for evaluating and optimizing isobutyl-pyrazole drug candidates.

Metabolism A Isobutyl-Pyrazole (Active Drug) B CYP450 Enzyme (e.g., CYP3A4) A->B Oxidation at C2 C Tertiary Alcohol Metabolite B->C Hydroxylation D Phase II Conjugation & Excretion C->D

Caption: CYP450-mediated metabolic hydroxylation of the isobutyl group.

References

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors Source: University of Huddersfield Research Portal URL: [Link]

  • Title: Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity Source: National Institutes of Health (NIH) / PMC URL: [Link]

Methodological & Application

4-(azidomethyl)-3-isobutyl-1H-pyrazole applications in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(azidomethyl)-3-isobutyl-1H-pyrazole in Fragment-Based Drug Discovery

Part 1: Executive Summary & Chemical Profile

The "Click-Ready" Pyrazole Scaffold In modern drug discovery, the demand for modular, high-Fsp³ scaffolds is critical. 4-(azidomethyl)-3-isobutyl-1H-pyrazole represents a strategic building block designed for Fragment-Based Drug Discovery (FBDD) and Combinatorial Chemistry .

Unlike inert intermediates, this molecule possesses a dual-nature functionality:

  • The Pharmacophore Core: The 3-isobutyl-1H-pyrazole moiety mimics the binding motifs of established kinase inhibitors (e.g., Crizotinib, Ruxolitinib), where the isobutyl group targets hydrophobic pockets (Gatekeeper residues) and the pyrazole nitrogen acts as a hydrogen bond donor/acceptor.

  • The Chemoselective Handle: The 4-azidomethyl group serves as a "silent" bio-orthogonal handle, ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to rapidly generate 1,2,3-triazole libraries.

Chemical Profile Table

PropertyValueRelevance in Drug Design
Molecular Weight ~179.22 g/mol Ideal for FBDD (Rule of 3 compliant).
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for membrane permeability.
H-Bond Donors 1 (NH)Key interaction with hinge region residues (e.g., Glu/Leu).
H-Bond Acceptors 3 (N)Interaction with backbone amides; Azide is a weak acceptor.
Reactive Handle Alkyl AzideHigh stability compared to aryl azides; exclusive reactivity with alkynes.

Part 2: Applications in Drug Discovery

High-Throughput Library Generation (Click Chemistry)

The primary application of this scaffold is the rapid synthesis of bi-heterocyclic libraries . By reacting the azide with a diverse set of terminal alkynes, researchers can synthesize 1,4-disubstituted 1,2,3-triazoles. This reaction is highly favorable because the resulting triazole ring acts as a bioisostere of the amide bond , improving metabolic stability while maintaining hydrogen bonding capability.

  • Target Class: Kinases (ATP-competitive inhibitors), GPCRs.

  • Mechanism: The isobutyl-pyrazole binds the ATP pocket; the triazole linker extends the molecule into the solvent-exposed region or an adjacent allosteric pocket.

Fragment "Growing" & Optimization

In FBDD, this molecule acts as a "seed" fragment.

  • Screening: The native azide or a simple derivative is screened against a target (e.g., via NMR or SPR).

  • Growing: Once binding is confirmed, the azide handle allows for the systematic attachment of "warheads" or solubilizing groups without altering the core binding mode of the pyrazole.

Activity-Based Protein Profiling (ABPP)

The azide group allows this molecule to function as a photoaffinity probe precursor .

  • Workflow: The scaffold is incubated with the proteome. If the pyrazole binds a target, a "Click" reaction with a biotin-alkyne or fluorophore-alkyne allows for the isolation and identification of the target protein via Mass Spectrometry.

Part 3: Experimental Protocols

Protocol A: Microplate Synthesis of Triazole Library (CuAAC)

This protocol is optimized for 96-well plate format to generate a library of 10-50 mg compounds for initial biological screening.

Reagents:

  • Scaffold: 4-(azidomethyl)-3-isobutyl-1H-pyrazole (0.2 M in DMSO).

  • Alkynes: Diverse terminal alkynes (0.2 M in DMSO).

  • Catalyst: CuSO₄[1]·5H₂O (100 mM in water).

  • Reductant: Sodium Ascorbate (250 mM in water) - Freshly Prepared.

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (50 mM in DMSO) - Stabilizes Cu(I).

Workflow:

  • Plate Setup: In each well of a 96-well deep-well plate, add:

    • 50 µL Scaffold solution (10 µmol).

    • 55 µL Alkyne solution (11 µmol, 1.1 equiv).

    • 300 µL solvent mixture (t-BuOH:Water 1:1).

  • Catalyst Injection: Premix CuSO₄ (5 µL) and TBTA (10 µL). Add to each well.

  • Initiation: Add 10 µL Sodium Ascorbate solution to initiate the reaction.

  • Incubation: Seal plate and shake at Room Temperature (RT) for 12–16 hours.

    • Note: If precipitate forms, this is often the pure product.

  • Quenching & Extraction:

    • Add 500 µL Ethyl Acetate and 200 µL saturated NH₄Cl (to chelate Copper).

    • Vortex and separate phases.

    • Evaporate organic layer using a Genevac or SpeedVac.

  • Analysis: Resuspend in DMSO for LC-MS QC (>90% purity is typical).

Protocol B: Safety & Handling of Organic Azides

Critical: While alkyl azides are generally stable, low molecular weight azides can be explosive.

  • The "Rule of Six": Ensure (Number of Carbons + Oxygens) / (Number of Nitrogens) ≥ 3.

    • Calculation for Scaffold (C₈H₁₃N₅): (8 C) / (5 N) = 1.6.

    • Risk Assessment:HIGH ENERGY. This molecule violates the strict Rule of Six. It must be treated as potentially shock-sensitive.[2][3]

  • Storage: Store at -20°C in the dark.

  • Reaction Limits: Do not concentrate to dryness in the presence of heat. When evaporating solvents, keep bath temperature < 30°C.

  • Incompatibility: Avoid halogenated solvents (DCM, CHCl₃) with Sodium Azide during synthesis (forms explosive diazidomethane), though the organic azide product is compatible. Avoid contact with heavy metals (Pb, Cu) in waste lines.

Part 4: Visualizations

Figure 1: Combinatorial Library Workflow

This diagram illustrates the logic of using the scaffold to access diverse chemical space.

G Scaffold Scaffold: 4-(azidomethyl)-3-isobutyl-1H-pyrazole CuAAC CuAAC Reaction (CuSO4 / Ascorbate) Scaffold->CuAAC Library Alkyne Library (R-C≡CH) Library->CuAAC Product Triazole Product Library (Bioactive Leads) CuAAC->Product 1,2,3-Triazole Formation Screening Biological Screening (Kinase / GPCR) Product->Screening Hit Identification

Caption: Workflow for generating a library of 1,4-disubstituted 1,2,3-triazoles using the pyrazole scaffold.

Figure 2: Pharmacophore Mapping

Hypothetical binding mode of a derived inhibitor in a Kinase ATP pocket.

Pharmacophore Hinge Hinge Region (H-Bond Acceptor) Pyrazole Pyrazole NH (H-Bond Donor) Hinge->Pyrazole H-Bond Pocket Hydrophobic Pocket (Gatekeeper Residue) Isobutyl Isobutyl Group (Lipophilic) Pocket->Isobutyl Van der Waals Solvent Solvent Front (Diversity Region) Pyrazole->Isobutyl Triazole Triazole Linker (Rigid Spacer) Pyrazole->Triazole Triazole->Solvent Extends to RGroup Variable R-Group (Solubility/Selectivity) Triazole->RGroup RGroup->Solvent Interacts with

Caption: Pharmacophore map showing the 3-isobutyl group targeting the hydrophobic pocket while the triazole extends into the solvent channel.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[4] Chemical Reviews. Link

  • Bembenek, M. E., et al. (2018). Approaches for the Discovery of Novel Kinase Inhibitors using Fragment-Based Screening. Methods in Molecular Biology. Link

  • University of California, Santa Cruz (UCSC). (2023). Safety Alert: Hazards of Organic Azides. Link

  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Chemical Reviews. Link

Sources

Application Notes and Protocols for Click Chemistry Featuring 4-(azidomethyl)-3-isobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Integration of Pyrazole Scaffolds in Click Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it an attractive component in the design of novel therapeutics.[5][6] "Click chemistry," a concept introduced by K. B. Sharpless, offers a robust and efficient methodology for the conjugation of molecular entities, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a prominent example.[7][8][9] This reaction facilitates the formation of a stable triazole linkage, a group that is not only a bioisostere for amide bonds but also contributes to the pharmacological profile of a molecule.[10]

This guide provides a detailed experimental framework for the utilization of 4-(azidomethyl)-3-isobutyl-1H-pyrazole in click chemistry. We will first delineate a synthetic pathway for this key azide intermediate, followed by comprehensive protocols for its application in both Copper(I)-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition reactions. These protocols are designed to be self-validating, with in-depth explanations for experimental choices to ensure reproducibility and success.

Part 1: Synthesis of 4-(azidomethyl)-3-isobutyl-1H-pyrazole

Proposed Synthetic Pathway

The proposed synthesis commences with the construction of the pyrazole core, followed by functional group manipulation to introduce the azide moiety.

Synthesis_Pathway cluster_0 Pyrazole Ring Formation cluster_1 Functional Group Interconversion A 1,1-Diethoxy-5-methyl-2-hexanone C 3-Isobutyl-1H-pyrazole-4-carbaldehyde A->C + Hydrazine hydrate B Hydrazine hydrate E (3-Isobutyl-1H-pyrazol-4-yl)methanol C->E Reduction D Sodium borohydride (NaBH4) G 4-(Chloromethyl)-3-isobutyl-1H-pyrazole E->G Chlorination F Thionyl chloride (SOCl2) I 4-(Azidomethyl)-3-isobutyl-1H-pyrazole G->I Azidation H Sodium azide (NaN3)

Caption: Proposed synthetic route for 4-(azidomethyl)-3-isobutyl-1H-pyrazole.

Experimental Protocol: Synthesis of (3-Isobutyl-1H-pyrazol-4-yl)methanol

This procedure is adapted from general methods for pyrazole synthesis.[14]

  • Step 1: Synthesis of 3-Isobutyl-1H-pyrazole-4-carbaldehyde.

    • To a solution of 1,1-diethoxy-5-methyl-2-hexanone (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-isobutyl-1H-pyrazole-4-carbaldehyde.

  • Step 2: Reduction to (3-Isobutyl-1H-pyrazol-4-yl)methanol.

    • Dissolve 3-isobutyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at room temperature for 2-3 hours until the starting material is consumed (TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-isobutyl-1H-pyrazol-4-yl)methanol.

Experimental Protocol: Synthesis of 4-(azidomethyl)-3-isobutyl-1H-pyrazole

This two-step procedure involves the conversion of the alcohol to a chloride, followed by nucleophilic substitution with azide.[11]

  • Step 1: Synthesis of 4-(Chloromethyl)-3-isobutyl-1H-pyrazole.

    • Dissolve (3-isobutyl-1H-pyrazol-4-yl)methanol (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-(chloromethyl)-3-isobutyl-1H-pyrazole, which can be used in the next step without further purification.

  • Step 2: Synthesis of 4-(azidomethyl)-3-isobutyl-1H-pyrazole.

    • Dissolve the crude 4-(chloromethyl)-3-isobutyl-1H-pyrazole (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (1.5 eq) and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain 4-(azidomethyl)-3-isobutyl-1H-pyrazole.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming 1,4-disubstituted 1,2,3-triazoles.[9][15] The following protocol is a general guideline that can be optimized for specific alkyne substrates. It is important to note that the efficiency of the cycloaddition may be lower for N-unsubstituted pyrazoles, potentially requiring longer reaction times or slight adjustments in catalyst loading.

Experimental Workflow

CuAAC_Workflow A Prepare Reagent Solutions: - Pyrazole Azide in t-BuOH/H2O - Alkyne in t-BuOH/H2O - CuSO4·5H2O in H2O - Sodium Ascorbate in H2O B Reaction Setup: Combine pyrazole azide and alkyne solutions A->B C Catalyst Addition: Add CuSO4 solution, then Sodium Ascorbate solution B->C D Reaction Monitoring: Stir at room temperature and monitor by TLC or LC-MS C->D E Work-up: Dilute with water and extract with an organic solvent D->E F Purification: Purify by column chromatography E->F

Caption: General workflow for the CuAAC reaction.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of 4-(azidomethyl)-3-isobutyl-1H-pyrazole (1.0 eq) in a 1:1 mixture of t-butanol and water.

    • Prepare a stock solution of the desired alkyne (1.1 eq) in a 1:1 mixture of t-butanol and water.

    • Prepare a stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water.

    • Prepare a fresh stock solution of sodium ascorbate (0.1 eq) in water.

  • Reaction Assembly:

    • In a reaction vial, combine the pyrazole azide solution and the alkyne solution.

    • Stir the mixture for 5 minutes at room temperature.

    • Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Reaction and Monitoring:

    • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with ethyl acetate or another suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting triazole product by column chromatography on silica gel.

ReagentMolar RatioConcentration (Typical)
4-(azidomethyl)-3-isobutyl-1H-pyrazole1.00.1 M
Alkyne1.10.11 M
CuSO₄·5H₂O0.055 mol%
Sodium Ascorbate0.110 mol%
Solvent -t-BuOH/H₂O (1:1)

Part 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that is particularly useful for biological applications where the cytotoxicity of copper is a concern.[11] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst.

Experimental Workflow

SPAAC_Workflow A Prepare Reagent Solutions: - Pyrazole Azide in a suitable solvent (e.g., DMSO, PBS) - Strained Alkyne (e.g., DBCO derivative) in a compatible solvent B Reaction Setup: Combine the pyrazole azide and strained alkyne solutions A->B C Incubation: Incubate at room temperature or 37 °C B->C D Reaction Monitoring: Monitor by LC-MS or other appropriate analytical technique C->D E Purification (if necessary): Purify by HPLC or other suitable chromatographic method D->E

Caption: General workflow for the SPAAC reaction.

Detailed Protocol
  • Reagent Preparation:

    • Dissolve 4-(azidomethyl)-3-isobutyl-1H-pyrazole (1.0 eq) in a suitable solvent such as DMSO, DMF, or an aqueous buffer (e.g., PBS) depending on the nature of the alkyne substrate.

    • Dissolve the strained alkyne (e.g., a DBCO-functionalized molecule) (1.2 eq) in a solvent that is miscible with the azide solution.

  • Reaction Assembly:

    • Combine the pyrazole azide solution with the strained alkyne solution in a reaction vial.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature or 37 °C. The reaction time can vary from 1 to 24 hours depending on the specific strained alkyne used.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • For many bioconjugation applications, the reaction can be used directly without purification.

    • If purification is required, the product can be isolated using techniques such as HPLC or size-exclusion chromatography.

ReagentMolar RatioConcentration (Typical)
4-(azidomethyl)-3-isobutyl-1H-pyrazole1.01-10 mM
Strained Alkyne (e.g., DBCO)1.21.2-12 mM
Solvent -DMSO, PBS, etc.

Part 4: Characterization of Triazole Products

The successful formation of the triazole product can be confirmed using a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new singlet peak in the range of δ 7.5-8.5 ppm is characteristic of the triazole proton.

    • ¹³C NMR: The appearance of two new signals corresponding to the triazole ring carbons.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the expected triazole product.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the alkyne stretch (if terminal, around 3300 cm⁻¹ and 2100-2260 cm⁻¹) is indicative of reaction completion.

Part 5: Safety and Handling

  • Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and protect them from shock and friction.[11]

  • Copper Salts: Copper salts are toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the successful implementation of 4-(azidomethyl)-3-isobutyl-1H-pyrazole in both CuAAC and SPAAC click chemistry reactions. The strategic incorporation of the pyrazole moiety via this efficient and versatile conjugation chemistry opens up new avenues for the synthesis of novel compounds with potential applications in drug discovery and chemical biology.

References

Sources

Application Note: Fluorescent Labeling of Cellular Targets with the Bioorthogonal Probe 4-(azidomethyl)-3-isobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the fluorescent labeling of cells using the novel, azide-functionalized pyrazole derivative, 4-(azidomethyl)-3-isobutyl-1H-pyrazole. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its interaction with a diverse range of biological targets. By functionalizing this core with a bioorthogonal azidomethyl handle, this probe allows for a two-step labeling strategy. First, the probe engages with its cellular targets. Second, a fluorescent reporter molecule equipped with a corresponding alkyne group is covalently attached using highly specific and efficient "click chemistry." We present detailed protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, enabling researchers to visualize the probe's localization in both fixed and living cells. This document is intended for researchers, scientists, and drug development professionals seeking to employ advanced chemical biology tools for target identification and validation.

Principle of the Method

The fluorescent labeling strategy for 4-(azidomethyl)-3-isobutyl-1H-pyrazole (hereafter designated Pz-Azide ) is based on the principles of bioorthogonal chemistry. This approach separates the biological targeting event from the fluorescence reporting event, ensuring that the fluorophore does not interfere with the probe's native binding activity.[][2]

The workflow consists of two primary stages:

  • Biological Targeting: The Pz-Azide probe is introduced to the biological system (live or fixed cells). The pyrazole core, a common motif in pharmacologically active compounds, is hypothesized to mediate binding to specific cellular components.[3][4][5][6] The covalently attached azide group (-N₃) is biologically inert and does not participate in this initial interaction.

  • Bioorthogonal Ligation ("Click" Reaction): Following incubation and removal of the unbound probe, a fluorescent dye that has been modified with an alkyne functional group is added. This alkyne reacts exclusively with the azide on the Pz-Azide probe, forming a stable triazole linkage.[7] This reaction is highly specific and does not cross-react with other functional groups present in a complex biological environment.[8] This guide details the two most prominent azide-alkyne cycloaddition reactions:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction suitable for fixed cells or in vitro applications.[9][10][11]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that is ideal for live-cell imaging due to its lower cytotoxicity.[12][13][14]

G cluster_0 Step 1: Biological Targeting cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Visualization Pz_Azide Pz-Azide Probe (4-(azidomethyl)-3-isobutyl-1H-pyrazole) Cell Cellular Target Pz_Azide->Cell Incubation Alkyne_Fluorophore Alkyne-Fluorophore Cell->Alkyne_Fluorophore Click Reaction (CuAAC or SPAAC) Labeled_Target Fluorescently Labeled Target Alkyne_Fluorophore->Labeled_Target Microscopy Fluorescence Microscopy Labeled_Target->Microscopy

Fig. 1: Two-step workflow for labeling with Pz-Azide.

Mechanism of Action: Azide-Alkyne Cycloaddition

The covalent bond formation between the Pz-Azide probe and the alkyne-fluorophore is central to this technique. The choice between the catalyzed (CuAAC) and catalyst-free (SPAAC) method depends on the experimental system.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The CuAAC reaction is the archetypal "click" reaction, involving a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[7] The reaction is not spontaneous and requires a copper(I) catalyst. In biological applications, the catalyst is typically generated in situ from a copper(II) source (e.g., CuSO₄) by a reducing agent (e.g., sodium ascorbate).[10] To prevent copper-induced cytotoxicity and accelerate the reaction, a chelating ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential.[10][15] THPTA is particularly favored for its water solubility and effectiveness in protecting cells.[10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) To circumvent the potential toxicity of the copper catalyst in living systems, SPAAC was developed.[14] This reaction employs a cyclooctyne, a highly strained ring system. The energy released from this ring strain drives the reaction forward with an azide without the need for a catalyst.[] Common strained alkynes used for bioorthogonal labeling include dibenzocyclooctyne (DBCO) and bicyclononyne (BCN).[13] Fluorophores conjugated to these moieties (e.g., DBCO-AF488) are commercially available and react readily with azide-modified targets in live cells.[2]

G cluster_CuAAC CuAAC Mechanism cluster_SPAAC SPAAC Mechanism CuAAC_Reaction Pz-Azide + Terminal Alkyne-Fluorophore CuAAC_Product 1,4-Triazole Adduct CuAAC_Reaction->CuAAC_Product Catalysis CuAAC_Catalyst [Cu(I), Ligand (THPTA), Sodium Ascorbate] CuAAC_Catalyst->CuAAC_Reaction SPAAC_Reaction Pz-Azide + Strained Alkyne-Fluorophore (e.g., DBCO) SPAAC_Product Triazole Adduct SPAAC_Reaction->SPAAC_Product Spontaneous SPAAC_Energy Release of Ring Strain SPAAC_Energy->SPAAC_Reaction

Fig. 2: Comparison of CuAAC and SPAAC reaction principles.

Materials and Reagents

Successful implementation of these protocols requires high-quality reagents and materials. Prepare stock solutions under sterile conditions and store them as recommended.

Reagent / MaterialRecommended StockStorageNotes
Probe
Pz-Azide10 mM in DMSO-20°CProtect from light.
Cell Culture
Cell Line of InterestN/ALiquid N₂ / 37°C
Complete Culture MediumN/A4°C
Phosphate-Buffered Saline (PBS)1XRoom Temp.Ca²⁺/Mg²⁺-free
Trypsin-EDTA0.25%4°C
Fixation & Permeabilization
Paraformaldehyde (PFA)4% (w/v) in PBS4°CPrepare fresh or use commercial solution.
Triton™ X-10010% (v/v) in H₂ORoom Temp.
Blocking Buffer1% BSA in PBS4°CPrepare fresh.
CuAAC Reagents
Alkyne-Fluorophore10 mM in DMSO-20°Ce.g., Alexa Fluor™ 488 Alkyne
Copper(II) Sulfate (CuSO₄)20 mM in H₂ORoom Temp.[15]
THPTA Ligand100 mM in H₂O-20°C[15]
Sodium Ascorbate300 mM in H₂O-20°CPrepare fresh for best results.
SPAAC Reagents
Strained Alkyne-Fluorophore5-10 mM in DMSO-20°Ce.g., DBCO-Alexa Fluor™ 488
Imaging
Antifade Mounting MediumN/A4°CWith DAPI for nuclear counterstain.
Live-Cell Imaging MediumN/A4°Ce.g., phenol red-free medium

Experimental Protocols

The following protocols provide step-by-step instructions for labeling cells with Pz-Azide. Optimization of incubation times and concentrations may be required depending on the cell line and the specific biological target of the probe.

Protocol 1: Labeling of Fixed and Permeabilized Cells via CuAAC

This protocol is ideal for high-resolution imaging of intracellular targets where the use of a copper catalyst is permissible.

Workflow Diagram

G Seed 1. Seed Cells Incubate 2. Incubate with Pz-Azide Seed->Incubate Wash1 3. Wash (PBS) Incubate->Wash1 Fix 4. Fix (4% PFA) Wash1->Fix Perm 5. Permeabilize (0.1% Triton X-100) Fix->Perm Block 6. Block (1% BSA) Perm->Block Click 7. Perform CuAAC Click Reaction Block->Click Wash2 8. Wash & Counterstain (DAPI) Click->Wash2 Mount 9. Mount & Image Wash2->Mount

Fig. 3: Workflow for fixed-cell labeling using CuAAC.

Step-by-Step Methodology

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Culture overnight.

  • Pz-Azide Incubation:

    • Aspirate the culture medium.

    • Add fresh medium containing the desired concentration of Pz-Azide (e.g., 1-10 µM).

    • Incubate for the desired time (e.g., 1-4 hours) at 37°C. Rationale: This allows the probe to enter the cells and bind to its target.

  • Wash: Wash the cells three times with warm PBS to remove any unbound Pz-Azide probe.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. Rationale: Fixation cross-links proteins, preserving cellular architecture.

  • Permeabilization (for intracellular targets):

    • Wash twice with PBS.

    • Incubate with 0.1% Triton™ X-100 in PBS for 10 minutes. Rationale: The detergent permeabilizes cell membranes, allowing the click reagents to access intracellular targets.

  • Blocking: Wash twice with PBS and incubate with Blocking Buffer (1% BSA in PBS) for 30 minutes to reduce non-specific binding.

  • CuAAC Reaction:

    • Prepare the "Click Cocktail" immediately before use. For one coverslip (approx. 200 µL):

      • 178 µL PBS

      • 2 µL CuSO₄ (from 20 mM stock; final: 200 µM)

      • 10 µL THPTA (from 100 mM stock; final: 5 mM)

      • Vortex the above components first.

      • 10 µL Alkyne-Fluorophore (from 1 mM working stock; final: 50 µM)

      • Initiate the reaction by adding:

      • 10 µL fresh Sodium Ascorbate (from 300 mM stock; final: 15 mM)

    • Aspirate the blocking buffer and add the Click Cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.[15]

  • Final Washes and Counterstaining:

    • Wash the cells three times with PBS.

    • If desired, incubate with a nuclear counterstain like DAPI or Hoechst 33342.

    • Wash twice more with PBS.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium. Image using a fluorescence microscope with appropriate filters.

Protocol 2: Live-Cell Labeling via SPAAC

This protocol is designed for imaging the probe's localization in living cells, avoiding the cytotoxicity associated with copper.[2]

Workflow Diagram

G Seed 1. Seed Cells Incubate_Pz 2. Incubate with Pz-Azide Seed->Incubate_Pz Wash1 3. Wash Incubate_Pz->Wash1 Click 4. Perform SPAAC Reaction (DBCO-Fluorophore) Wash1->Click Wash2 5. Wash & Counterstain Click->Wash2 Image 6. Live-Cell Imaging Wash2->Image

Fig. 4: Workflow for live-cell labeling using SPAAC.

Step-by-Step Methodology

  • Cell Seeding: Seed cells in a glass-bottom imaging dish suitable for live-cell microscopy. Culture overnight to achieve 60-70% confluency.

  • Pz-Azide Incubation:

    • Aspirate the culture medium.

    • Add fresh, pre-warmed complete medium containing the desired concentration of Pz-Azide (e.g., 1-10 µM).

    • Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Wash: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • SPAAC Reaction:

    • Add pre-warmed live-cell imaging medium containing the DBCO-functionalized fluorescent dye (typically 5-20 µM).[2]

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light. Rationale: The strained alkyne reacts spontaneously with the azide handle on the bound probe, forming a stable covalent bond.[12][16]

  • Final Washes and Counterstaining:

    • Wash the cells three times with fresh live-cell imaging medium to remove unbound dye.

    • If desired, a live-cell compatible nuclear stain (e.g., Hoechst 33342) can be added during the final 10 minutes of this wash step.

  • Imaging: Immediately proceed to imaging on a fluorescence microscope equipped with an environmental chamber to maintain temperature (37°C) and CO₂ levels (5%).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No/Weak Fluorescent Signal - Insufficient probe incubation time or concentration.- Inefficient click reaction.- Probe does not bind to targets in the chosen cell line.- Optimize Pz-Azide concentration and incubation time.- For CuAAC, use freshly prepared sodium ascorbate.- For SPAAC, ensure the strained alkyne has not degraded.- Confirm probe binding with an orthogonal method if possible.
High Background Signal - Insufficient washing after probe or dye incubation.- Non-specific binding of the probe or dye.- Increase the number and duration of wash steps.- For fixed cells, increase the duration of the blocking step.- Titrate down the concentration of the alkyne-fluorophore.
Cell Death / Poor Morphology (Live-Cell Protocol) - Pz-Azide probe is cytotoxic at the concentration used.- Phototoxicity from imaging.- Perform a dose-response curve to determine the optimal, non-toxic concentration of Pz-Azide.- Reduce laser power and exposure time during imaging.- Ensure the live-cell imaging medium is properly buffered and maintained at 37°C.
Cell Death / Poor Morphology (Fixed-Cell Protocol) - Harsh fixation or permeabilization.- Copper toxicity (if protocol is improperly adapted for live cells).- Reduce PFA concentration or fixation time.- Use a milder detergent like digitonin for permeabilization.- Never use the CuAAC protocol on live cells without specialized, cell-penetrating ligands and extensive optimization.[9][17]

Conclusion

The 4-(azidomethyl)-3-isobutyl-1H-pyrazole probe, in conjunction with bioorthogonal click chemistry, represents a powerful and versatile tool for fluorescently labeling cellular structures. By providing robust protocols for both fixed-cell (CuAAC) and live-cell (SPAAC) applications, this guide empowers researchers to visualize the subcellular localization of this novel probe. The modularity of this two-step approach, where the targeting molecule and the fluorescent reporter can be independently optimized, offers significant advantages for chemical biology research and drug discovery applications.

References

  • Wang, Q. et al. (2013). Copper-catalyzed click reaction on/in live cells. Chemical Science. [Link]

  • Luo, J. et al. (2016). SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition. RSC Advances. [Link]

  • Hong, V. et al. (2010). Labeling live cells by copper-catalyzed alkyne--azide click chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Q. et al. (2013). Copper-catalyzed click reaction on/in live cells. Chemical Science (RSC Publishing). [Link]

  • Abularrage, N. S. et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. DSpace@MIT. [Link]

  • Debets, M. F. et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry – A European Journal. [Link]

  • Debets, M. F. et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. SciSpace. [Link]

  • Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs Website. [Link]

  • Yang, Y. et al. (2022). DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. Communications Biology. [Link]

  • Abularrage, N. S. et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications (RSC Publishing). [Link]

  • van der Vliet, K. et al. (2022). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate. [Link]

  • Wu, D. et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews (RSC Publishing). [Link]

  • Abularrage, N. S. et al. (2023). Bioorthogonal 4 H -Pyrazole “Click” Reagents. ResearchGate. [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim Website. [Link]

  • Iriepa, I. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Gaikwad, N. D. et al. (2021). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. ResearchGate. [Link]

  • Iriepa, I. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Doseděl, M. et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine. [Link]

  • Kiran, G. et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT. [Link]

  • Al-Warhi, T. et al. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. [Link]

  • Al-Ghorbani, M. et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. [Link]

  • El-Metwaly, A. M. et al. (2023). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. ResearchGate. [Link]

  • Smith, J. M. et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Rojas, J. et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

Sources

Application Note: High-Efficiency Enzyme Immobilization via Azido-Functionalized Pyrazole "Click" Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The immobilization of enzymes onto solid supports is a cornerstone of industrial biocatalysis, offering enhanced stability, easy recovery, and continuous processing capabilities.[1] Traditional methods (adsorption, glutaraldehyde cross-linking) often suffer from leaching, random orientation, or active site deactivation.

This guide details a precision immobilization protocol using azido-functionalized pyrazoles . This approach leverages the bio-orthogonal specificity of "Click Chemistry" (specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) while utilizing the unique structural properties of the pyrazole scaffold. The pyrazole ring acts as a rigid, chemically stable spacer that modulates the microenvironment between the support and the enzyme, reducing steric hindrance and preserving catalytic turnover numbers (


).

Scientific Rationale & Mechanism

Why Azido-Functionalized Pyrazoles?

While aliphatic azides are common in click chemistry, incorporating the azide group onto a pyrazole scaffold offers distinct advantages for enzyme immobilization:

  • Structural Rigidity: The aromatic pyrazole ring restricts the conformational freedom of the linker. This prevents the "flopping" of the enzyme onto the support surface, which often leads to denaturation or active-site occlusion.

  • Electronic Tunability: The dipole moment of the pyrazole ring can improve the solvation of the linker in aqueous buffers, reducing non-specific hydrophobic interactions that cause protein aggregation.

  • Bio-Orthogonality: The azide group (-N

    
    ) is inert to most biological functional groups (amines, thiols, carboxyls), ensuring that the immobilization reaction is site-specific and does not cross-react with the enzyme's active site residues.
    
The Immobilization Logic

The system relies on a two-component assembly:

  • The Solid Support: Functionalized with the azido-pyrazole linker.

  • The Enzyme: Modified with a terminal alkyne tag (via NHS-ester chemistry or metabolic incorporation).

The Cu(I)-catalyzed reaction forms a 1,2,3-triazole linkage, fusing the pyrazole to the enzyme. This bond is virtually unbreakable under physiological conditions, ensuring zero leaching.

Workflow Visualization

The following diagram outlines the critical path from support activation to the final biocatalyst assembly.

ImmobilizationWorkflow cluster_0 Phase 1: Support Prep cluster_1 Phase 2: Enzyme Prep cluster_2 Phase 3: Click Reaction Silica Activated Silica/MNP FuncSupport Azido-Pyrazole Support Silica->FuncSupport Silanization (Reflux, Toluene) Linker Azido-Pyrazole Silane Linker->FuncSupport ImmobEnz Immobilized Biocatalyst FuncSupport->ImmobEnz Click Reaction NativeEnz Native Enzyme (Lysine residues) AlkEnz Alkyne-Tagged Enzyme NativeEnz->AlkEnz Amine Coupling (pH 8.0) NHSAlkyne NHS-Alkyne Reagent NHSAlkyne->AlkEnz AlkEnz->ImmobEnz CuCatalyst Cu(I) Catalyst (THPTA Ligand) CuCatalyst->ImmobEnz

Figure 1: Strategic workflow for assembling the azido-pyrazole immobilized biocatalyst. Phase 1 and 2 can be performed in parallel.

Detailed Experimental Protocols

Phase 1: Preparation of Azido-Pyrazole Functionalized Support

Target: Functionalize Magnetic Nanoparticles (MNPs) or Silica Gel with 1-(3-triethoxysilylpropyl)-4-azidopyrazole.

Materials:

  • Silica support (e.g., MCM-41 or commercial MNPs).

  • Azido-pyrazole silane precursor (Custom synthesis or commercial source).

  • Anhydrous Toluene.

  • Argon atmosphere.

Protocol:

  • Activation: Dry the silica support (1.0 g) at 120°C under vacuum for 4 hours to remove physisorbed water while retaining surface silanols.

  • Silanization: Suspend the dried support in 20 mL anhydrous toluene under Argon.

  • Addition: Add 1.0 mmol of the azido-pyrazole silane dropwise.

  • Reflux: Heat to reflux (110°C) with gentle stirring for 12–16 hours. Note: Vigorous stirring can pulverize silica beads; use an overhead stirrer if possible.

  • Washing: Cool to room temperature. Filter/magnetically separate the solids. Wash extensively: Toluene (2x)

    
     Ethanol (2x) 
    
    
    
    Acetone (2x).
  • Curing: Dry the functionalized support at 60°C vacuum overnight to cross-link the silane layer.

  • Validation: Analyze via FTIR. Look for the characteristic Azide peak at ~2100 cm⁻¹ and Pyrazole C=N stretches at ~1580 cm⁻¹ .

Phase 2: Alkyne-Tagging of the Target Enzyme

Target: Install terminal alkyne handles on surface Lysine residues without compromising the active site.

Materials:

  • Target Enzyme (purity >90%).

  • NHS-PEG4-Alkyne (PEG spacer improves solubility).

  • Coupling Buffer: 100 mM Sodium Phosphate, pH 8.0.

  • Purification: PD-10 Desalting Column or Dialysis cassette.

Protocol:

  • Buffer Exchange: Ensure the enzyme is in amine-free buffer (Phosphate or HEPES, pH 8.0). Avoid Tris or Glycine.

  • Reaction: Dissolve NHS-PEG4-Alkyne in dry DMSO. Add to the enzyme solution (1–5 mg/mL) at a molar excess of 10:1 (Reagent:Enzyme).

    • Expert Tip: Keep DMSO concentration <5% (v/v) to prevent denaturation.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) or 4 hours at 4°C with gentle rocking.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

  • Purification: Immediately desalt the enzyme into the "Click Buffer" (100 mM Potassium Phosphate, pH 7.0) to remove excess reagent and hydrolysis byproducts.

Phase 3: The "Click" Immobilization

Target: Covalent attachment via CuAAC.

Reagents:

  • Azido-Pyrazole Support (from Phase 1).[2]

  • Alkyne-Enzyme (from Phase 2).

  • Catalyst Mix: CuSO

    
     (1 mM) + THPTA Ligand (5 mM) + Sodium Ascorbate (5 mM).
    
  • Note: THPTA is crucial to protect the enzyme from Cu-induced oxidation.

Protocol:

  • Suspension: Suspend 100 mg of Azido-Pyrazole support in 4 mL of Click Buffer.

  • Enzyme Addition: Add the Alkyne-Enzyme solution (target loading: 10–50 mg protein/g support).

  • Catalyst Activation: Premix CuSO

    
     and THPTA. Add Sodium Ascorbate last to reduce Cu(II) to Cu(I). The solution should remain clear.
    
  • Injection: Add the catalyst mix to the enzyme/support suspension.

  • Reaction: Rotate end-over-end for 1–2 hours at RT in the dark (exclude oxygen if possible by flushing headspace with Argon).

  • Washing (Critical):

    • Wash 3x with Click Buffer + 10 mM EDTA (to chelate and remove Copper).

    • Wash 3x with Assay Buffer.

  • Storage: Store at 4°C. Do not freeze.

Data Analysis & Validation

Quantitative Metrics

Summarize your immobilization efficiency using the following table structure:

MetricFormulaAcceptance Criteria
Immobilization Yield (%)

> 85%
Activity Recovery (%)

> 60% (Excellent > 80%)
Specific Activity Units / mg of immobilized proteinComparable to free enzyme
Leaching Factor Activity in supernatant after 24h incubation< 1%
Mechanistic Diagram: The Click Interface

The following diagram illustrates the chemical connectivity at the surface.

Figure 2: Schematic of the chemical interface. The rigid pyrazole spacer is the key differentiator from standard alkyl-azide linkers.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Activity Recovery Copper toxicityIncrease THPTA concentration; Ensure thorough EDTA washing.
Low Immobilization Yield Steric hindranceIncrease linker length (PEG spacer) on the enzyme side.
Support Aggregation Hydrophobic interactionsAdd 0.05% Tween-20 to the Click Buffer; Ensure pyrazole loading is not too high.
Enzyme Precipitation DMSO concentration too highKeep DMSO < 5% during NHS-alkyne labeling.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters. Link

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. Link

  • Mateo, C., et al. (2007). Improvement of enzyme activity, stability and selectivity via immobilization techniques.[3] Enzyme and Microbial Technology. Link

  • Tu, S., et al. (2021).[4] Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds. Molecules. Link

  • Singh, R. K., et al. (2021).[5] Recent Trends in Enzyme Immobilization—Concepts for Expanding the Biocatalysis Toolbox. Catalysts. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Managing Catalyst Poisoning in CuAAC with Pyrazole Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center resource. It addresses the specific chemical nuances of using pyrazole-based ligands (e.g., tris(pyrazolyl)borate [Tp], tris(pyrazolyl)methane [Tpm], or pyridyl-pyrazole hybrids) in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Unlike standard triazole ligands (e.g., TBTA, THPTA), pyrazole ligands offer distinct electronic tuning and steric protection, but they exhibit unique sensitivities to environmental "poisons."

Current Status: Operational Topic: Troubleshooting Catalyst Deactivation & Poisoning Applicable Chemistries: Cu(I)-Pyrazole Complexes (Tp, Tpm, Py-Pz)

Part 1: Diagnostic & Triage (The "Why is it failing?" Phase)

Q1: My reaction mixture turned from yellow/colorless to green/blue within minutes. Is my catalyst dead?

A: Yes, your catalyst has likely succumbed to oxidative poisoning .

  • The Science: Cu(I) complexes with pyrazole ligands are often yellow or colorless. A shift to green or blue indicates oxidation to Cu(II), which is catalytically inactive for CuAAC. Pyrazole ligands, while electron-rich, can sometimes stabilize Cu(II) too well if the coordination geometry allows, effectively trapping the metal in the inactive state upon exposure to air.

  • Immediate Fix: Add a reducing agent immediately. Sodium Ascorbate (5–10 eq.) can reduce Cu(II) back to Cu(I) in situ. If using organic solvents where ascorbate is insoluble, switch to an organic-soluble reductant like hydrazine (use caution) or simply degas and restart.

Q2: I am running a conjugation in cell lysate with a pyrazole ligand, but I see zero conversion. The copper concentration is standard (100 µM). What is happening?

A: You are experiencing Thiol Sequestration .

  • The Mechanism: Biological media is rich in free thiols (e.g., Glutathione, Cysteine residues on albumin). Thiols have a higher affinity for Cu(I) than most pyrazole ligands. They strip the copper from your pyrazole complex, forming thermodynamically stable Cu(I)-thiolates or unreactive clusters.

  • The "Pyrazole" Factor: Unlike strongly binding triazole ligands (like THPTA), some monodentate or bidentate pyrazole ligands have faster dissociation rates, making them more vulnerable to thiol stripping.

  • Solution: You must "overwhelm" the poison.

    • Pre-block Thiols: Treat the lysate with iodoacetamide (IAA) or N-ethylmaleimide (NEM) to cap free cysteines before adding copper.

    • Sacrificial Metal: Add Zn(II) or excess Cu(II) to saturate the thiol binding sites before adding your active Cu(I)-catalyst.

Q3: I switched from water/alcohol to dichloromethane (DCM), and the reaction stopped working. Why?

A: This is a known issue specific to Poly(pyrazolyl)borate (Tp) ligands.

  • The Issue: Research indicates that certain Tp-Cu(I) complexes are catalytically active in protic media (water/ethanol) but become inactive in halogenated solvents like DCM or chloroform. This is often due to solvent coordination or aggregation states that prevent the alkyne from accessing the copper center.

  • Fix: Switch the solvent system to THF, Acetonitrile, or a Water/Alcohol mixture.

Part 2: Deep Dive – Mechanisms of Poisoning

Understanding how your catalyst dies is the first step to immortality (for the reaction).

Visualizing the "Battle for Copper"

The following diagram illustrates the competitive pathways that lead to catalyst deactivation.

CatalystPoisoning Cu_Active Active Catalyst [L-Cu(I)-Alkyne] Cu_Oxidized Inactive Oxidized Species [L-Cu(II)] Cu_Active->Cu_Oxidized Oxidation Cu_Thiol Cu-Thiolate Aggregate (Irreversible Poisoning) Cu_Active->Cu_Thiol Ligand Displacement Cu_Chelate Chelator-Sequestered Cu (EDTA/Protein bound) Cu_Active->Cu_Chelate Sequestration Product Triazole Product Cu_Active->Product Cycloaddition Cu_Oxidized->Cu_Active + Ascorbate (Rescue) Substrates Azide + Alkyne Substrates->Cu_Active Coordination Poison_O2 Oxygen (O2) Poison_O2->Cu_Oxidized Poison_RSH Thiols (R-SH) (Glutathione/Cysteine) Poison_RSH->Cu_Thiol Poison_Chel Strong Chelators (EDTA/His-Tags) Poison_Chel->Cu_Chelate

Figure 1: Competitive pathways in CuAAC. Thiols and Oxygen compete with the Pyrazole ligand (L) for the Copper center.

Part 3: Chemical Mitigation Strategies

Strategy A: The "Sacrificial Shield" (For Biological Media)

If you cannot remove the poison (thiols), you must distract it.

ComponentFunctionRecommended Concentration
Cu(I)-Pyrazole The Catalyst100 µM - 500 µM
Sacrificial ZnCl₂ Thiol Sponge1.0 mM (10x excess)
Sodium Ascorbate Reductant5.0 mM (Keep Cu reduced)
Aminoguanidine Byproduct Scavenger5.0 mM (Prevents protein adducts)

Why Zn(II)? Zinc binds thiols rapidly but does not catalyze the click reaction, nor does it oxidize. It occupies the "poisonous" sites on proteins/glutathione, leaving the Cu(I)-Pyrazole complex free to catalyze the reaction.

Strategy B: Ligand Tuning (Steric Protection)

If standard pyrazoles fail, upgrade the ligand architecture.

  • Standard: Bis(pyrazolyl)methane. Good activity, moderate stability.

  • Robust: Tris(pyrazolyl)borate (Tp) or Tris(pyrazolyl)methane (Tpm). The tripodal "scorpionate" structure cages the copper, making it sterically difficult for large proteins or oxidants to attack the metal center, while still allowing small azides/alkynes to enter.

Part 4: Optimized Protocol (SOP)

Experiment: Bioconjugation in Cell Lysate using Cu(I)-Tp (Tris(pyrazolyl)borate) Catalyst.

Prerequisites:

  • Ligand: Potassium tris(1-pyrazolyl)borate (KTp) or equivalent.

  • Copper Source: Cu(I)I or CuSO₄ + Ascorbate.

  • Atmosphere: Argon/Nitrogen preferred but not strictly required if Ascorbate is used.

Step-by-Step Workflow:

  • Lysate Preparation (The Clean-Up):

    • Lyse cells in buffer free of EDTA/EGTA (these strip Copper).

    • Optional but Recommended: Add Iodoacetamide (5 mM) and incubate for 30 mins at RT to cap free cysteines. Spin down to remove precipitate if necessary.

  • Catalyst Pre-Complexation (Crucial Step):

    • Do not add Cu and Ligand separately to the lysate. The lysate will grab the Cu before the ligand does.

    • In a separate small vial, mix CuSO₄ (1 eq) and Pyrazole Ligand (2–5 eq) in water/DMSO.

    • Observe color generation (often pale blue/green for Cu(II)-complex).

  • Reaction Assembly:

    • To the lysate (containing Azide-protein), add the Alkyne probe .

    • Add the Pre-complexed Cu-Ligand mix (Final conc: 100–500 µM).

    • Immediately add Sodium Ascorbate (Final conc: 2.5 – 5 mM).

    • Note: The solution should turn colorless or pale yellow (indicating Cu(I)).

  • Incubation:

    • Incubate for 1 hour at RT or 4°C.

    • Troubleshooting: If the blue color returns, add more Ascorbate immediately.

  • Quenching:

    • Stop the reaction by adding EDTA (10 mM) . This strips the copper and stops the catalysis, preventing post-reaction oxidation damage.

Part 5: Troubleshooting Decision Tree

Use this logic flow to identify the root cause of failure.

Troubleshooting Start Reaction Failed (No Product) CheckColor Check Color of Reaction Start->CheckColor BlueGreen Blue/Green Solution CheckColor->BlueGreen Observed Colorless Colorless/Yellow Solution CheckColor->Colorless Observed Oxidation Issue: Oxidation Cu(I) -> Cu(II) BlueGreen->Oxidation CheckMedia Is Media Biological? (Lysate/Serum) Colorless->CheckMedia AddAscorbate Action: Add Na-Ascorbate or Degas Solvents Oxidation->AddAscorbate YesBio Yes CheckMedia->YesBio NoBio No (Organic/Water) CheckMedia->NoBio ThiolPoison Issue: Thiol Poisoning (Cysteine/GSH) YesBio->ThiolPoison CheckSolvent Check Solvent (Is it DCM/CHCl3?) NoBio->CheckSolvent MitigateThiol Action: Pre-cap with IAA or Add ZnCl2 ThiolPoison->MitigateThiol YesDCM Yes CheckSolvent->YesDCM NoDCM No CheckSolvent->NoDCM SolventIncomp Issue: Solvent Incompatibility (Tp Ligands fail in DCM) YesDCM->SolventIncomp Reactivity Issue: Low Reactivity (Steric/Electronic) NoDCM->Reactivity ChangeSolvent Action: Switch to THF or Water/Alcohol SolventIncomp->ChangeSolvent Heat Action: Increase Temp or Catalyst Loading Reactivity->Heat

Figure 2: Diagnostic workflow for identifying CuAAC failure modes.

References

  • Wiest, A., & Kielkowski, P. (2024).[1] Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society.[1] Link

  • Pinto, A., et al. (2019). Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study. Molecules (MDPI). Link

  • Kumar, K., et al. (2023).[2] Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. RSC Advances. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC).[1][2][3][4][5][6][7][8][9] Current Protocols in Chemical Biology. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

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Validation & Comparative

The Unambiguous Arbitrator: Validating the 3D Architecture of 4-(azidomethyl)-3-isobutyl-1H-pyrazole by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step but a cornerstone of rational design and optimization. For novel heterocyclic compounds such as 4-(azidomethyl)-3-isobutyl-1H-pyrazole, a molecule with potential applications in medicinal chemistry, an unambiguous structural assignment is paramount. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural validation against other powerful analytical techniques, supported by experimental insights and protocols.

The Imperative of Structural Certainty

The journey of a drug candidate from synthesis to clinical application is paved with rigorous characterization. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic program. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable information about connectivity and molecular weight, they offer an indirect glimpse into the three-dimensional arrangement of atoms. X-ray crystallography, in contrast, provides a direct and high-resolution map of electron density within a single crystal, revealing the precise spatial coordinates of each atom.[1]

A Proposed Synthetic Pathway and the Crucial Role of Characterization

Synthetic_Pathway A 3-Isobutyl-1H-pyrazole-4-carbaldehyde B 4-(Hydroxymethyl)-3-isobutyl-1H-pyrazole A->B Reduction (e.g., NaBH4) C 4-(Mesyloxymethyl)-3-isobutyl-1H-pyrazole B->C Mesylation (MsCl, base) D 4-(Azidomethyl)-3-isobutyl-1H-pyrazole C->D Azide Substitution (NaN3)

Figure 1: Proposed synthetic route for 4-(azidomethyl)-3-isobutyl-1H-pyrazole.

Each step in this synthesis necessitates careful monitoring and characterization to ensure the desired product is obtained. The final validation of the 4-(azidomethyl)-3-isobutyl-1H-pyrazole structure, however, demands a more definitive approach.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the unparalleled technique for determining the absolute three-dimensional structure of a crystalline solid.[2] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[3] This pattern is a direct consequence of the regular arrangement of atoms within the crystal lattice, and its mathematical deconvolution reveals the precise location of each atom.[4][5]

Experimental Protocol: From Powder to Structure

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallographic analysis.[6][7] The following protocol outlines a general approach for the crystallization and subsequent structural determination of a small organic molecule like 4-(azidomethyl)-3-isobutyl-1H-pyrazole.

Step 1: Purification of the Compound

  • Ensure the sample of 4-(azidomethyl)-3-isobutyl-1H-pyrazole is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Purification can be achieved by column chromatography or recrystallization.

Step 2: Crystallization Screening

  • Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, and mixtures thereof) to identify a solvent system where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.[8]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[9]

    • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

Step 3: Crystal Mounting and Data Collection

  • Select a single, well-formed crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

  • Mount the crystal on a goniometer head.[4]

  • Collect the diffraction data using a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[5][10]

Step 4: Structure Solution and Refinement

  • The collected diffraction data is processed to determine the unit cell parameters and space group.[3][11]

  • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[3]

  • An initial molecular model is built into the electron density map.

  • The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[4] This iterative process yields the final, high-resolution crystal structure.

X-ray_Crystallography_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Purification Purification Crystallization Crystallization Purification->Crystallization High Purity Sample Crystal_Mounting Crystal_Mounting Crystallization->Crystal_Mounting Single Crystal Data_Collection Data_Collection Crystal_Mounting->Data_Collection Diffraction Pattern Data_Processing Data_Processing Data_Collection->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution hkl file Model_Building Model_Building Structure_Solution->Model_Building Electron Density Map Refinement Refinement Model_Building->Refinement Initial Model Final_Structure Final_Structure Refinement->Final_Structure Refined Structure (CIF)

Figure 2: Workflow for single-crystal X-ray crystallography.

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the definitive structure, other techniques offer complementary and crucial information throughout the research and development process.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.[12][13]Single, high-quality crystal (0.1-0.3 mm).Provides the absolute structure.[2]Crystal growth can be a significant bottleneck. Not suitable for amorphous solids or oils.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H-¹H and ¹H-¹³C correlations), chemical environment of nuclei, and relative stereochemistry.[14][15][16]Soluble sample (1-10 mg) in a deuterated solvent.Excellent for determining the carbon-hydrogen framework in solution.[17][18][19]Provides indirect structural information; interpretation can be complex for novel structures. Does not directly provide bond lengths or angles.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.[1][20][21]Small amount of sample (µg to ng).High sensitivity and provides accurate molecular weight.[22][23][24][25]Does not provide information on connectivity or stereochemistry. Isomeric compounds can be indistinguishable.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H, C=N, N₃).[26][27]Small amount of solid or liquid sample.Quick and easy method for functional group identification.Provides limited information on the overall molecular structure.

Interpreting the Data: A Synergistic Approach

The most robust structural validation comes from the synergistic use of multiple analytical techniques.

Analytical_Synergy Start Synthesized Compound MS Mass Spectrometry Start->MS Molecular Weight Elemental Formula IR IR Spectroscopy Start->IR Functional Groups NMR NMR Spectroscopy Start->NMR Connectivity Relative Stereochemistry XRD X-ray Crystallography NMR->XRD Confirmatory Evidence Structure_Validation Validated Structure XRD->Structure_Validation Absolute Structure

Figure 3: Logical flow for the comprehensive structural validation of a novel compound.

For 4-(azidomethyl)-3-isobutyl-1H-pyrazole, the initial characterization would involve:

  • Mass Spectrometry: Confirming the expected molecular weight and, with high-resolution MS, the elemental formula (C₈H₁₃N₅). The fragmentation pattern would likely show losses of N₂ from the azide group and fragmentation of the isobutyl chain.[28][29][30]

  • IR Spectroscopy: Identifying characteristic peaks for the azide (N₃) stretching vibration (around 2100 cm⁻¹) and N-H stretching of the pyrazole ring.

  • NMR Spectroscopy:

    • ¹H NMR: Assigning signals for the isobutyl group protons, the azidomethyl protons, the pyrazole C5-H, and the N-H proton.

    • ¹³C NMR: Identifying the eight distinct carbon signals.

    • 2D NMR (COSY, HSQC, HMBC): Establishing the connectivity between protons and carbons to confirm the substitution pattern on the pyrazole ring.[17][18]

While these spectroscopic techniques would strongly suggest the proposed structure, only X-ray crystallography can provide irrefutable proof of the 3,4-disubstitution pattern and the precise conformation of the isobutyl and azidomethyl groups.

Conclusion

The validation of a molecular structure is a critical endeavor in the chemical sciences, with profound implications for drug development and materials science. While a suite of analytical techniques provides a composite picture of a molecule's identity, single-crystal X-ray diffraction remains the ultimate arbiter of its three-dimensional architecture. For a novel compound like 4-(azidomethyl)-3-isobutyl-1H-pyrazole, the synergistic application of spectroscopic methods and the definitive confirmation by X-ray crystallography provide the highest level of scientific rigor and confidence in the structural assignment, paving the way for further investigation of its chemical and biological properties.

References

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • An Introduction to Mass Spectrometry Ionization. (n.d.). [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Research Solutions. (n.d.). The mass spectra of some pyrazole compounds. [Link]

  • Kind, T., & Fiehn, O. (2017, November 20). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC. [Link]

  • Rupp, B. (n.d.). x Ray crystallography. PMC. [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • Technology Networks. (n.d.). X-ray Crystallography. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. [Link]

  • MDPI. (2016, August 5). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • NIScPR Online Periodical Repository. (n.d.). Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]

  • YouTube. (2021, February 3). X-ray Crystallography: Data collection and processing. [Link]

  • Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Canadian Journal of Chemistry. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]

  • ePrints Soton. (n.d.). Advanced crystallisation methods for small organic molecules. [Link]

  • MDPI. (2007, May 24). Structure Elucidation of a Pyrazolo[20][24]pyran Derivative by NMR Spectroscopy. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

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  • Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]

  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (n.d.). [Link]

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  • Guide for crystallization. (n.d.). [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19. [Link]

  • Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. [Link]

  • ResearchGate. (2025, August 9). Synthesis, Characterization, and Comparative Study of Some Heterocyclic Compounds Containing Isoniazid and Nicotinic Acid Hydrazide Moieties. [Link]

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A Comparative Guide to Pyrazole and Triazole Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Bioconjugation relies on the precise, covalent linkage of distinct molecular entities. In the development of Antibody-Drug Conjugates (ADCs), targeted degraders (PROTACs), and fluorescent probes, the choice of linker dictates not only the synthetic efficiency but also the pharmacokinetic and biophysical properties of the resulting conjugate.

Two of the most prominent nitrogen-rich heterocyclic linkers in modern chemical biology are 1,2,3-triazoles and pyrazoles . While triazoles have long been the gold standard in click chemistry, pyrazoles are rapidly emerging as versatile alternatives with unique photophysical and sequential ligation capabilities. This guide provides an objective, data-driven comparison of these two linker chemistries, explaining the causality behind their performance and detailing self-validating experimental workflows.

Mechanistic Causality: The Chemistry of the Linkage

The 1,2,3-Triazole Linker: Rigidity and Bioisosterism

Triazole linkers are predominantly synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The resulting 1,2,3-triazole ring is exceptionally stable under physiological conditions, resisting both hydrolysis and enzymatic degradation (1[1]).

The Causality of Stability: Mechanistically, the triazole ring acts as a bioisostere of the amide bond; it possesses a similar size and hydrogen-bond accepting capacity, but with a stronger dipole moment and superior metabolic stability (2[2]). This rigid spatial orientation prevents premature payload release in systemic circulation, a critical requirement for maintaining the safety profiles of highly potent ADCs (3[3]).

The Pyrazole Linker: Photoligation and Sequential Assembly

Pyrazole linkers are typically formed via 1,3-dipolar cycloadditions involving highly reactive nitrile imines—often generated in situ via photolysis of tetrazoles or thermal activation of sydnones—and alkene/alkyne dipolarophiles (4[4]).

The Causality of Fluorescence: A distinct advantage of the pyrazole linkage is its inherent photophysical property. The photo-induced loss of N₂ from a tetrazole precursor generates an electron-deficient nitrile imine. When this dipole reacts with an alkene, the resulting pyrazoline ring extends the


-conjugation system across adjacent aryl groups. This extended conjugation restricts non-radiative decay pathways, causally resulting in a massive fluorescence "turn-on" effect (5[5]). This eliminates the need for a secondary fluorescent label. Furthermore, pyrazolone-based motifs allow for sequential, multi-component bioconjugations, assembling up to four functional constructs through consecutive ligations (6[6]).

Visualizing the Reaction Pathways

ReactionPathways cluster_triazole Triazole Pathway (SPAAC) cluster_pyrazole Pyrazole Pathway (NITEC) Biomolecule Biomolecule (Protein/Antibody) Azide Azide-Functionalized Biomolecule Biomolecule->Azide NHS/Maleimide Tetrazole Tetrazole Functionalized Biomolecule Biomolecule->Tetrazole NHS/Maleimide Triazole 1,2,3-Triazole Linkage (Stable, Rigid) Azide->Triazole DBCO DBCO-Payload DBCO->Triazole UV UV Light (365 nm) Tetrazole->UV Alkene Alkene-Payload Pyrazole Pyrazole Linkage (Fluorescent, Stable) Alkene->Pyrazole UV->Pyrazole

Bioconjugation pathways for Triazole (SPAAC) and Pyrazole (NITEC) linkers.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both linker systems based on empirical bioconjugation data.

Parameter1,2,3-Triazole (SPAAC)Pyrazole (NITEC Photoligation)
Reaction Kinetics (

)
~0.1 - 1.0 M⁻¹s⁻¹ (DBCO/Azide)~1.0 - 50 M⁻¹s⁻¹ (Nitrile Imine/Alkene)
Plasma Stability (

)
> 7 Days (Highly inert)> 5 Days (Dependent on aryl substituents)
In Vivo Application Excellent (Gold standard for ADCs)Good (Ideal for live-cell bioimaging)
Hydrophobicity Moderate to High (Requires PEGylation)High (Often requires solubilizing tags)
Unique Functional Feature Bioisostere of amide bondsIntrinsic fluorescence "turn-on"
Catalyst Requirement None (Strain-promoted)UV Light (365 nm) or Cu(II) for sydnones

Self-Validating Experimental Protocols

To ensure scientific integrity, a bioconjugation strategy must be a self-validating system. The following protocols integrate the conjugation step with orthogonal validation techniques to confirm successful linkage.

Protocol 1: SPAAC-Based Triazole Bioconjugation for ADCs

Why use SPAAC over CuAAC? Cu(I) catalysts induce reactive oxygen species (ROS) that degrade delicate protein structures. SPAAC relies on the ring strain of cyclooctynes (like DBCO) to lower the activation energy, driving the cycloaddition spontaneously at physiological pH without toxic metals.

  • Functionalization : Buffer exchange the monoclonal antibody (mAb) into PBS (pH 7.4). React with 5 molar equivalents of DBCO-NHS ester for 2 hours at 25°C to functionalize surface lysine residues.

  • Conjugation : Introduce an azide-functionalized payload (e.g., Azide-PEG4-MMAE) at a 1.5 molar excess relative to the quantified DBCO groups. Incubate at 25°C for 4 hours.

  • Self-Validation (DAR Analysis) : Purify the ADC via Size Exclusion Chromatography (SEC). Validate the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC). The rigid triazole linkage will present as distinct, stable, and quantifiable peaks corresponding to DAR 2, 4, and 6 species.

Protocol 2: NITEC-Based Pyrazole Bioconjugation with Fluorescence Turn-On

Why use NITEC for probes? The reaction generates its own reporter signal, confirming spatial and temporal conjugation without downstream processing.

  • Precursor Activation : Attach a diaryltetrazole precursor to the target protein via standard NHS-ester chemistry in HEPES buffer (pH 7.2). Remove excess unreacted tetrazole via spin filtration.

  • Photoligation : Add an alkene-functionalized probe (e.g., acrylamide-tagged ligand) to the protein solution. Irradiate the mixture with low-intensity UV light (365 nm) for 15 minutes.

  • Self-Validation (In Situ Fluorescence) : Monitor the reaction in real-time using a fluorometer. The formation of the pyrazole linkage intrinsically generates a fluorescent signal (

    
     = 365 nm, 
    
    
    
    = 480 nm). The plateau of the fluorescence emission curve causally validates the completion of the conjugation.

Validating Linker Stability in Plasma

A critical pillar of bioconjugate development is verifying that the linker does not prematurely cleave in systemic circulation.

Workflow Incubate Incubate Conjugates in Human Plasma (37°C) Sample Aliquots at 0, 24, 48, 72, 120h Incubate->Sample Affinity Affinity Capture (Protein A/G) Sample->Affinity LCMS LC-MS/MS Analysis (Intact Mass) Affinity->LCMS Data Calculate Half-Life & Cleavage Kinetics LCMS->Data

Self-validating experimental workflow for assessing linker stability in plasma.

Analytical Rationale: By capturing the intact conjugate at specific time points and analyzing it via High-Resolution LC-MS/MS, we can directly observe the mass shift associated with payload loss. Triazoles are virtually inert to serum proteases and will show >95% intact mass at 120 hours, whereas pyrazole stability can be fine-tuned by altering the electron-withdrawing groups on the precursor to program specific release rates if desired.

Conclusion

Strategic linker selection is paramount in bioconjugation. For therapeutic ADCs requiring maximum metabolic stability, lack of immunogenicity, and structural rigidity, the triazole linker remains the superior choice. However, for applications requiring real-time reaction monitoring, live-cell bioimaging, or complex multi-component assemblies, the pyrazole linker offers unparalleled functional utility through its fluorescence turn-on and sequential ligation capabilities.

References

  • PurePEG (2025). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
  • National Institutes of Health / PMC (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents.
  • National Institutes of Health / PMC (2021). Antibody–drug conjugates: Recent advances in linker chemistry.
  • ACS Omega (2025). Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition.
  • RSC Publishing (2022). Fluorescence turn-on by photoligation – bright opportunities for soft matter materials.
  • RSC Publishing (2020). Pyrazolone ligation-mediated versatile sequential bioconjugations.

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A Senior Application Scientist's Guide to the Kinetic Analysis of Novel Click Chemistry Reagents: A Comparative Study of 4-(azidomethyl)-3-isobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Kinetics in Advancing Drug Discovery with Click Chemistry

The advent of "click chemistry" has profoundly impacted the landscape of drug discovery, bioconjugation, and materials science.[1][2][3] Among the suite of reactions that fall under this category, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most prominent, lauded for its high efficiency, broad functional group tolerance, and the formation of a stable triazole linkage.[3][4][5][6] For researchers in drug development, the ability to covalently link molecular fragments with high precision and under benign, aqueous conditions is a significant advantage.[4][7]

However, not all click reactions are created equal. The rate at which these reactions proceed—their kinetics—is a critical parameter that dictates their utility in various applications. For instance, in the context of in vivo bioconjugation for targeted drug delivery or cellular imaging, a rapid reaction rate at low, non-toxic concentrations is paramount.[8] Conversely, in materials science, a more controlled and slower reaction might be desirable for the orderly assembly of polymers.

This guide focuses on a novel azide, 4-(azidomethyl)-3-isobutyl-1H-pyrazole , a compound of interest due to the unique electronic and steric properties imparted by the pyrazole ring. The pyrazole moiety, a common scaffold in medicinal chemistry, has the potential to influence the reactivity of the appended azide group, and a thorough kinetic analysis is essential to understand its performance relative to other commonly used azides.[9][10][11]

This document will provide a comprehensive, step-by-step framework for conducting a rigorous kinetic analysis of this novel pyrazole azide. We will delve into the experimental design, the choice of appropriate comparative benchmarks, and the analytical methodologies required to extract meaningful kinetic data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and validate new click chemistry reagents.

The Rationale for a Comparative Kinetic Study

A kinetic analysis of a new chemical entity is most informative when contextualized against established standards. This comparative approach allows for a clear assessment of the novel reagent's advantages and disadvantages. For our study of 4-(azidomethyl)-3-isobutyl-1H-pyrazole , we will compare its performance against two benchmark azides:

  • Benzyl Azide: A simple, commercially available azide that serves as a baseline for comparison.

  • A Structurally More Complex Azide: For example, an azide-functionalized amino acid or a small molecule drug, which will provide insights into the performance of the pyrazole azide in a more biologically relevant context.

The choice of alkyne partner is equally critical. We will employ:

  • Phenylacetylene: A standard terminal alkyne for initial reactivity screening.

  • A Fluorogenic Alkyne: Such as a coumarin- or fluorescein-alkyne conjugate, which allows for straightforward kinetic monitoring via fluorescence spectroscopy.[12]

By systematically reacting our pyrazole azide and the benchmark azides with these alkynes, we can generate a comprehensive dataset to evaluate its relative reactivity.

Experimental Design and Protocols

The following sections outline a detailed experimental workflow for the kinetic analysis.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_exp Kinetic Experiments cluster_analysis Data Analysis P1 Synthesize and purify 4-(azidomethyl)-3-isobutyl-1H-pyrazole E1 Set up reactions under pseudo-first-order conditions (excess alkyne) P1->E1 P2 Procure benchmark azides (e.g., benzyl azide) P2->E1 P3 Procure alkyne partners (e.g., phenylacetylene, fluorogenic alkyne) P3->E1 P4 Prepare stock solutions of all reactants, catalyst (CuSO4), reducing agent (Na-Ascorbate), and ligand (THPTA) P4->E1 E2 Monitor reaction progress over time using an appropriate analytical method (NMR, Fluorescence) E1->E2 E3 Repeat for pyrazole azide and benchmark azides with each alkyne partner E2->E3 A1 Plot reactant concentration vs. time E3->A1 A2 Determine pseudo-first-order rate constants (k_obs) A1->A2 A3 Calculate second-order rate constants (k2) A2->A3 A4 Tabulate and compare kinetic parameters A3->A4 caption Experimental workflow for comparative kinetic analysis.

Caption: A flowchart illustrating the key stages of the comparative kinetic analysis.

Detailed Protocol for Kinetic Analysis via Fluorescence Spectroscopy

This protocol utilizes a fluorogenic alkyne, where the fluorescence of the product is significantly higher than that of the starting material, providing a convenient method for real-time reaction monitoring.[12]

Materials:

  • 4-(azidomethyl)-3-isobutyl-1H-pyrazole

  • Benchmark azide (e.g., benzyl azide)

  • Fluorogenic alkyne (e.g., a coumarin-alkyne conjugate)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (Na-Ascorbate)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[13][14]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Instrumentation:

  • Fluorescence plate reader with excitation and emission filters appropriate for the chosen fluorogenic alkyne.

Procedure:

  • Prepare Stock Solutions:

    • 10 mM solution of 4-(azidomethyl)-3-isobutyl-1H-pyrazole in DMSO.

    • 10 mM solution of the benchmark azide in DMSO.

    • 1 mM solution of the fluorogenic alkyne in DMSO.

    • 100 mM solution of CuSO₄ in deionized water.

    • 500 mM solution of sodium ascorbate in deionized water (prepare fresh).

    • 100 mM solution of THPTA in deionized water.

  • Set up the Reaction in a 96-Well Plate:

    • In each well, combine the following in order:

      • PBS buffer to a final volume of 200 µL.

      • Fluorogenic alkyne stock solution to a final concentration of 10 µM.

      • Azide stock solution (either the pyrazole azide or the benchmark) to a final concentration of 100 µM (to ensure pseudo-first-order conditions with respect to the alkyne).

      • THPTA stock solution to a final concentration of 1 mM.

      • CuSO₄ stock solution to a final concentration of 200 µM.

    • Include control wells with no azide and no copper to measure background fluorescence.

  • Initiate the Reaction and Monitor Fluorescence:

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2 mM.

    • Immediately place the plate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 25 °C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a period sufficient to observe significant product formation (e.g., 30-60 minutes).

Data Analysis
  • Data Processing:

    • Subtract the background fluorescence from the reaction wells.

    • Normalize the fluorescence data, with the initial reading as 0% and the maximum fluorescence (from a fully reacted sample) as 100%.

  • Determination of the Pseudo-First-Order Rate Constant (k_obs):

    • Plot the natural logarithm of the fraction of unreacted alkyne (ln(1 - [P]/[A]₀)) versus time, where [P] is the product concentration at time t, and [A]₀ is the initial alkyne concentration.

    • The slope of the initial linear portion of this plot is equal to -k_obs.

  • Calculation of the Second-Order Rate Constant (k₂):

    • The second-order rate constant (k₂) can be calculated using the following equation: k₂ = k_obs / [Azide]₀ where [Azide]₀ is the initial concentration of the azide.

Comparative Data Presentation

The results of the kinetic experiments should be summarized in a clear and concise table to facilitate comparison.

Azide CompoundAlkyne Partnerk_obs (s⁻¹)k₂ (M⁻¹s⁻¹)
4-(azidomethyl)-3-isobutyl-1H-pyrazole PhenylacetyleneExperimental ValueCalculated Value
Benzyl AzidePhenylacetyleneExperimental ValueCalculated Value
4-(azidomethyl)-3-isobutyl-1H-pyrazole Fluorogenic AlkyneExperimental ValueCalculated Value
Benzyl AzideFluorogenic AlkyneExperimental ValueCalculated Value

Interpreting the Results: Causality and Mechanistic Insights

The kinetic data obtained will provide valuable insights into the reactivity of 4-(azidomethyl)-3-isobutyl-1H-pyrazole.

  • Electronic Effects of the Pyrazole Ring: The pyrazole ring is an electron-rich heterocycle, which may influence the electron density on the azide moiety.[9] This could either enhance or decrease its reactivity in the CuAAC reaction. A comparison with the less electronically complex benzyl azide will help to elucidate these effects.

  • Steric Hindrance: The isobutyl group at the 3-position of the pyrazole ring introduces steric bulk.[15] This may hinder the approach of the alkyne to the azide, potentially leading to a lower reaction rate compared to less sterically encumbered azides.

  • Ligand-like Properties: The pyrazole moiety itself can coordinate with copper ions.[16] This could potentially modulate the catalytic activity of the copper center, either by stabilizing the active Cu(I) species or by forming an inactive complex. Further experiments with varying ligand concentrations could probe this possibility.

Mechanism of the CuAAC Reaction

G Cu_I Cu(I) Cu_Acetylide R1-C≡C-Cu(I) Cu_I->Cu_Acetylide Alkyne R1-C≡CH Alkyne->Cu_Acetylide Coordination & Deprotonation Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide Cycloaddition Azide R2-N3 Azide->Cu_Triazolide Product 1,4-Disubstituted Triazole Cu_Triazolide->Product Protonolysis Product->Cu_I Regenerates Catalyst caption Simplified mechanism of the CuAAC reaction.

Caption: A diagram illustrating the key steps in the copper-catalyzed azide-alkyne cycloaddition.

Conclusion: A Framework for Advancing Click Chemistry

This guide provides a robust and scientifically grounded framework for the kinetic characterization of novel click chemistry reagents, using 4-(azidomethyl)-3-isobutyl-1H-pyrazole as a case study. By adhering to the principles of comparative analysis and employing rigorous experimental and analytical techniques, researchers can generate the high-quality data necessary to evaluate the potential of new chemical entities in drug discovery and beyond. The insights gained from such studies are crucial for the rational design of next-generation click reagents with tailored reactivity profiles for specific applications.

References

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  • MDPI. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

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